BenchChemオンラインストアへようこそ!

5,6-Dihydro-1,6-naphthyridin-7(8H)-one

PDE7 inhibitor phosphodiesterase selectivity dihydronaphthyridinedione SAR

5,6-Dihydro-1,6-naphthyridin-7(8H)-one (CAS 1393545-38-4) is a partially saturated bicyclic heterocycle belonging to the 1,6-naphthyridine family, characterized by a fused pyridine–lactam core with nitrogen atoms at positions 1 and 6. Its molecular formula is C₈H₈N₂O with a molecular weight of 148.16 g/mol, a predicted density of 1.2 ± 0.1 g/cm³, and a predicted boiling point of 397.5 ± 42.0 °C at 760 mmHg.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B11924745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-1,6-naphthyridin-7(8H)-one
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=CC=N2
InChIInChI=1S/C8H8N2O/c11-8-4-7-6(5-10-8)2-1-3-9-7/h1-3H,4-5H2,(H,10,11)
InChIKeyREGKJBDNSSJLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-1,6-naphthyridin-7(8H)-one: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications for the 1,6-Naphthyridinone Building Block


5,6-Dihydro-1,6-naphthyridin-7(8H)-one (CAS 1393545-38-4) is a partially saturated bicyclic heterocycle belonging to the 1,6-naphthyridine family, characterized by a fused pyridine–lactam core with nitrogen atoms at positions 1 and 6 . Its molecular formula is C₈H₈N₂O with a molecular weight of 148.16 g/mol, a predicted density of 1.2 ± 0.1 g/cm³, and a predicted boiling point of 397.5 ± 42.0 °C at 760 mmHg . The ketone functionality at the 7-position and the partially saturated 5,6-dihydro ring distinguish this scaffold from fully aromatic 1,6-naphthyridine (CAS 253-72-5, MW 130.15, mp 31–38 °C) [1] and from fully saturated 5,6,7,8-tetrahydro analogs, imparting a unique balance of conformational flexibility and hydrogen-bonding capacity that is exploited in medicinal chemistry for kinase inhibitor design [2]. Commercially, the compound is typically supplied at 95–97% purity and serves as a key building block for derivatization into biologically active molecules targeting PDE7, PDE4, tankyrases, AXL kinase, and HIV-1 integrase .

Why Generic Naphthyridine Substitution Fails: Regioisomeric, Saturation-State, and Scaffold-Positioning Evidence for 5,6-Dihydro-1,6-naphthyridin-7(8H)-one


The six naphthyridine regioisomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; 2,7-) exhibit profoundly divergent biological activity profiles, and within the 1,6-series, the degree of ring saturation (fully aromatic vs. 5,6-dihydro vs. 5,6,7,8-tetrahydro) further dictates target engagement, selectivity, and potency. Pfizer researchers demonstrated that regioisomeric aryl naphthyridine series display distinct mGlu5 receptor antagonist activities, confirming that the nitrogen atom positioning alone precludes generic interchange [1]. More critically, Kumpan et al. showed that introducing a ring nitrogen into the 1,6-naphthyridinone scaffold caused a >1000-fold loss in tankyrase inhibitory activity compared to carbocyclic isoquinolinone analogs, yet subsequent reduction to the tetrahydro derivatives restored exceptional potency (IC₅₀ = 2 nM) [2]. This demonstrates that the partially saturated 5,6-dihydro state occupies a unique activity cliff: fully aromatic 1,6-naphthyridinones are essentially inactive against tankyrases, while tetrahydro analogs achieve picomolar-to-low nanomolar potency. Similarly, Gewald et al. showed that subtle modifications at the 6-position of the dihydronaphthyridinedione core shifted PDE7 IC₅₀ values by over 40-fold (from 0.82 µM to 0.022 µM), underscoring that even within the same saturation state, substituent positioning on the 1,6-scaffold is not interchangeable [3]. Consequently, procurement of the specific 5,6-dihydro-1,6-naphthyridin-7(8H)-one regioisomer and saturation state is a non-negotiable prerequisite for reproducing published SAR campaigns.

Quantitative Differentiation Evidence for 5,6-Dihydro-1,6-naphthyridin-7(8H)-one Against Closest Structural Analogs


PDE7 vs. PDE4 Isoenzyme Selectivity: 5.6-Fold Window Achieved Through 6-Position Optimization on the Dihydronaphthyridinedione Core

In the Gewald et al. (2011) SAR study, the dihydronaphthyridinedione scaffold was optimized for PDE7 selectivity over PDE4. The initial hit compound 1 displayed only modest dual PDE4/PDE7 inhibition (PDE4 IC₅₀ = 0.38 µM; PDE7 IC₅₀ = 0.82 µM), actually favoring PDE4. Introduction of a carbonyl function at the 6-position (compound 3) shifted the selectivity profile dramatically, achieving PDE7A1 IC₅₀ = 0.022 µM (22 nM) with PDE4A4 IC₅₀ = 0.124 µM, representing a 5.6-fold selectivity window for PDE7 and a 37-fold improvement in PDE7 potency relative to compound 1 [1]. Further optimization yielded compounds with PDE7 IC₅₀ values as low as 0.010 µM (10 nM) while maintaining PDE4 IC₅₀ values above 1 µM (>100-fold selectivity) [1]. This demonstrates that the 5,6-dihydro-1,6-naphthyridinone core, when appropriately substituted, can be tuned from a PDE4-preferring dual inhibitor to a highly selective PDE7 inhibitor.

PDE7 inhibitor phosphodiesterase selectivity dihydronaphthyridinedione SAR

Tankyrase Inhibition: >1000-Fold Activity Difference Between Aromatic and Tetrahydro 1,6-Naphthyridinone Scaffolds

Kumpan et al. (2015) conducted a direct comparison of aromatic 7-aryl-1,6-naphthyridin-5-ones versus their tetrahydro derivatives as tankyrase inhibitors. The aromatic 7-aryl-1,6-naphthyridin-5-ones showed negligible tankyrase inhibitory activity (reported as >1000-fold loss compared to carbocyclic isoquinolinone analogs), directly attributable to the introduction of the ring nitrogen atom [1]. However, N-methylation and reduction to 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones restored exceptional potency, with some examples achieving IC₅₀ = 2 nM against tankyrases [1]. One specific compound, 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one, demonstrated 70-fold selectivity for tankyrase-2 over tankyrase-1 [1]. X-ray crystal structures of these inhibitors in complex with tankyrase-2 were solved at 1.80 Å resolution (PDB 4UX4), confirming the binding mode [2]. This dramatic activity cliff—from essentially inactive aromatic scaffold to 2 nM tetrahydro scaffold—demonstrates that the saturation state of the 1,6-naphthyridine ring is the single most critical determinant of target engagement.

tankyrase inhibitor PARP superfamily cancer target scaffold saturation

AXL Kinase Inhibition: 343-Fold Selectivity Over Homologous MET Kinase Achieved with 1,6-Naphthyridinone Scaffold

Zhuo et al. (2024) reported a structure-activity relationship study of 5-amino-3-phenyl-1,6-naphthyridinone derivatives as selective type II AXL inhibitors. The lead compound 25c, built on the 1,6-naphthyridinone core, exhibited AXL inhibitory activity with IC₅₀ = 1.1 nM and 343-fold selectivity over the highly homologous MET kinase (MET IC₅₀ = 377 nM) in biochemical assays [1]. Compound 25c also demonstrated significant AXL-driven anti-proliferative activity, dose-dependent suppression of 4T1 cell migration and invasion, induction of apoptosis, and noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft mouse model at well-tolerated doses with a favorable pharmacokinetic profile [1]. The 1,6-naphthyridinone core was identified as critical for achieving this selectivity window: starting from a dual MET/AXL-targeted lead, molecular modeling-assisted design on the 1,6-naphthyridinone template enabled the team to engineer out MET inhibition while preserving sub-nanomolar AXL potency [1].

AXL inhibitor type II kinase inhibitor MET selectivity 1,6-naphthyridinone cancer

PDE4 Inhibition: Subnanomolar Potency Achievable from the 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Template

Roberts et al. (2018) reported the rational design of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as a novel structural class of inhaled PDE4 inhibitors. This template, which is the 5-oxo regioisomeric analog of the target 5,6-dihydro-1,6-naphthyridin-7(8H)-one scaffold, rapidly yielded PDE4 inhibitors with subnanomolar enzymatic potencies, achieving compounds with double-digit picomolar activity [1]. X-ray crystallography confirmed the binding mode of this novel template within the PDE4 active site, providing structural validation of the dihydro-1,6-naphthyridinone core as a bona fide PDE4 pharmacophore [1]. In contrast, the 1,5-naphthyridinone scaffold has been primarily exploited for antibacterial topoisomerase inhibitors (e.g., Staphylococcus aureus MIC 0.25 µg/mL) rather than PDE4 inhibition, and the 1,8-naphthyridine scaffold has been directed toward CB1/CB2 cannabinoid receptor modulation, illustrating that each naphthyridine regioisomer populates a distinct target space [2][3].

PDE4 inhibitor inhaled therapeutic subnanomolar potency naphthyridinone template

Physicochemical Differentiation: Molecular Weight, Boiling Point, and Handling Characteristics vs. Parent 1,6-Naphthyridine

The 5,6-dihydro-1,6-naphthyridin-7(8H)-one scaffold (MW 148.16 g/mol, predicted boiling point 397.5 °C at 760 mmHg, density 1.2 g/cm³) differs substantially from its fully aromatic parent 1,6-naphthyridine (CAS 253-72-5, MW 130.15 g/mol, melting point 31–38 °C, boiling point 267 °C predicted) and from its fully saturated analog 5,6,7,8-tetrahydro-1,6-naphthyridine (MW ~134.18 g/mol for the unsubstituted base). The presence of the 7-ketone group increases both molecular weight and boiling point relative to the parent heterocycle, while the partially saturated 5,6-dihydro ring provides a single site of unsaturation for further functionalization. This intermediate saturation state is synthetically significant: the 5,6-double bond serves as a handle for reduction to the tetrahydro series (critical for tankyrase inhibitor activity, as shown in Evidence Item 2) or for electrophilic functionalization [1]. Commercially, the compound is available at 95–97% purity from multiple vendors (Chemenu, CymitQuimica, Leyan), with catalog pricing reflecting its status as a research-grade building block rather than a commodity chemical .

physicochemical properties building block handling molecular weight boiling point synthetic intermediate

Procurement-Driven Application Scenarios for 5,6-Dihydro-1,6-naphthyridin-7(8H)-one Based on Quantitative Differentiation Evidence


Scenario 1: PDE7-Selective Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams pursuing selective PDE7 inhibitors for immunological or neurological indications should procure 5,6-dihydro-1,6-naphthyridin-7(8H)-one as the core scaffold for SAR exploration. As demonstrated by Gewald et al. (2011), the dihydronaphthyridinedione template can be tuned from a PDE4-preferring dual inhibitor (PDE7 IC₅₀ = 0.82 µM) to a PDE7-selective inhibitor (PDE7 IC₅₀ = 0.022 µM; 5.6-fold selectivity over PDE4) through systematic 6-position substitution [1]. The unsubstituted 5,6-dihydro-1,6-naphthyridin-7(8H)-one core provides the essential hydrogen-bonding framework (ketone at position 7, lactam NH) for PDE7 active-site engagement, and its procurement enables installation of diverse substituents to optimize both potency and PDE isoenzyme selectivity. Critically, starting from the correct 1,6-regioisomer is essential: the 1,5-naphthyridinone scaffold is directed toward antibacterial topoisomerase inhibition (S. aureus MIC 0.25 µg/mL) and cannot substitute for PDE7-targeted campaigns [2].

Scenario 2: Tankyrase Inhibitor Development for Wnt Pathway-Driven Cancers

Research groups developing tankyrase inhibitors for colorectal cancer, APC-mutant cancers, or Wnt pathway modulation should procure 5,6-dihydro-1,6-naphthyridin-7(8H)-one as the penultimate synthetic intermediate. Kumpan et al. (2015) established that the fully aromatic 7-aryl-1,6-naphthyridin-5-ones are essentially inactive against tankyrases (>1000-fold loss vs. carbocyclic analogs), while reduction to the tetrahydro series restores picomolar potency (IC₅₀ = 2 nM) with 70-fold tankyrase-2 selectivity [3]. The target compound, with its 5,6-dihydro unsaturation, is positioned as the direct precursor to the active tetrahydro series via catalytic hydrogenation or borohydride reduction [3]. X-ray crystal structures (PDB 4UX4, 1.80 Å; PDB 4W5I, 1.95 Å) confirm the binding mode of naphthyridinone-based inhibitors in the tankyrase-2 active site, providing structural templates for structure-based design once the core scaffold is in hand [4]. Procuring the correct saturation state is non-negotiable: purchasing the fully aromatic 1,6-naphthyridin-5-one (CAS 23616-31-1) would yield an inactive starting material and waste synthetic resources.

Scenario 3: Selective Type II AXL Kinase Inhibitor Programs for Drug-Resistant Cancers

Oncology-focused medicinal chemistry teams developing AXL inhibitors to overcome resistance to targeted therapies (e.g., EGFR inhibitors in NSCLC, BRAF inhibitors in melanoma) should utilize 5,6-dihydro-1,6-naphthyridin-7(8H)-one as the foundational building block. Zhuo et al. (2024) demonstrated that the 5-amino-3-phenyl-1,6-naphthyridinone series achieves exceptional AXL potency (IC₅₀ = 1.1 nM) with 343-fold selectivity over MET kinase, a selectivity window that is critical for avoiding MET-related toxicities in vivo [5]. The 1,6-naphthyridinone core was essential for engineering out MET inhibition during the lead optimization process: the starting dual MET/AXL lead was transformed into a highly selective AXL inhibitor through systematic modification of substituents on the 1,6-naphthyridinone template [5]. The target compound provides the unadorned core for installing the 5-amino and 3-phenyl substituents that confer this selectivity profile. Alternative naphthyridine regioisomers (1,5- or 1,8-) have not been reported to deliver comparable AXL/MET selectivity windows, making the 1,6-scaffold the evidence-supported choice for this therapeutic concept.

Scenario 4: PDE4 Inhibitor Discovery for Inhaled Respiratory Therapeutics

Teams pursuing inhaled PDE4 inhibitors for asthma or COPD should procure the 1,6-dihydro-naphthyridinone scaffold based on the structural biology-validated template reported by Roberts et al. (2018). The 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one series—the 5-oxo regioisomer of the target compound—achieved subnanomolar PDE4 enzymatic potency with X-ray crystallographic confirmation of the binding mode [6]. The 5,6-dihydro-1,6-naphthyridin-7(8H)-one (7-oxo regioisomer) offers an underexplored regioisomeric alternative for PDE4 inhibitor design, potentially accessing distinct intellectual property space while retaining the core 1,6-naphthyridinone pharmacophore. The inhaled route of administration reported by Roberts et al. imposes stringent physicochemical requirements (moderate lipophilicity, high metabolic stability) that the dihydro-naphthyridinone scaffold is well-suited to meet. Procurement of both the 5-oxo and 7-oxo regioisomers enables head-to-head comparison of PDE4 binding modes and selectivity profiles, maximizing the probability of identifying a development candidate with the optimal balance of potency, selectivity, and lung retention.

Quote Request

Request a Quote for 5,6-Dihydro-1,6-naphthyridin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.